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Compound of Interest

Compound Name: Neuraminidase-IN-20

Cat. No.: B12362827 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for determining the inhibitory activity of

compounds against neuraminidase, a key enzyme in the life cycle of the influenza virus. The

following fluorescence-based enzyme inhibition assay is a widely used and recommended

method for screening and characterizing neuraminidase inhibitors.[1] This protocol is adapted

from established methods utilizing the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA).[1][2]

Principle of the Assay
The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product

4-methylumbelliferone (4-MU).[1][2] The fluorescence intensity is directly proportional to the

neuraminidase activity. In the presence of an inhibitor, the enzymatic activity is reduced,

leading to a decrease in fluorescence. The 50% inhibitory concentration (IC50) value, which is

the concentration of the inhibitor required to reduce neuraminidase activity by 50%, is

determined by measuring the fluorescence at various inhibitor concentrations.[1][2]

Experimental Workflow
The following diagram outlines the major steps of the neuraminidase enzyme inhibition assay.
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Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.
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Materials and Reagents
Reagent

Stock
Concentration

Working
Concentration

Notes

Assay Buffer (1x)

2x Stock (66.6 mM

MES, 8 mM CaCl2,

pH 6.5)

1x (33.3 mM MES, 4

mM CaCl2, pH 6.5)

Prepare from 2x stock

by diluting with

distilled water.[2]

MUNANA Substrate
2.5 mM in distilled

water

300 µM in 1x Assay

Buffer

Store stock solution at

-20°C for up to 1

month. Protect from

light.[2]

4-Methylumbelliferone

(4-MU)

6.4 mM in 50%

ethanol

Various for standard

curve

Used to generate a

standard curve for

fluorescence

quantification.[2]

Neuraminidase

Inhibitor (e.g.,

Oseltamivir,

Zanamivir)

300 µM in 2x Assay

Buffer
Serial dilutions

Prepare master stocks

and store at -20°C for

up to 12 months.[2]

Stop Solution N/A
0.14 M NaOH in 83%

ethanol

Freshly prepare by

mixing absolute

ethanol and 0.824 M

NaOH.[2][3]

Influenza Virus Stock Varies
Diluted in 1x Assay

Buffer

The optimal dilution

should be determined

by a neuraminidase

activity assay.[4]

Experimental Protocols
Preparation of Reagents

2x Assay Buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5): Dissolve 13 g of MES and 8 mL of 1

M CaCl2 in 992 mL of distilled water. Adjust the pH to 6.5 with 10 M NaOH.[2]
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1x Assay Buffer: Dilute the 2x assay buffer 1:1 with distilled water.

2.5 mM MUNANA Stock Solution: Reconstitute 25 mg of MUNANA in 20 mL of distilled

water. Aliquot and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Protect from light.[2]

300 µM MUNANA Working Solution: Mix 0.72 mL of 2.5 mM MUNANA stock with 5.28 mL of

1x assay buffer. Prepare fresh and keep on ice, protected from light.[2]

300 µM Neuraminidase Inhibitor Master Stock: Prepare master stocks of inhibitors like

Zanamivir, Oseltamivir carboxylate, Peramivir, and Laninamivir in 2x assay buffer. These can

be stored at -20°C for up to 12 months.[2]

Stop Solution: Prepare by mixing 11 mL of absolute ethanol with 2.225 mL of 0.824 M NaOH

for one 96-well plate.[2]

Determination of Optimal Virus Dilution
Before performing the inhibition assay, it is crucial to determine the neuraminidase activity of

the virus stock to find the dilution that gives a signal within the linear range of the fluorometer.

Prepare serial dilutions of the virus stock in a 96-well plate.[4][5]

Add 50 µL of 300 µM MUNANA to each well and incubate at 37°C for 30-60 minutes.[2]

Stop the reaction by adding 100 µL of stop solution.[2]

Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of

460 nm.[2]

Select the virus dilution that results in a high signal-to-noise ratio within the linear range of

the 4-MU standard curve.[3]

Neuraminidase Inhibition Assay
Prepare serial dilutions of the neuraminidase inhibitor in 2x assay buffer.
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In a clear, 96-well flat-bottom plate, add 50 µL of the inhibitor dilutions to the appropriate

wells. For the no-inhibitor control, add 50 µL of 2x assay buffer.[2]

Add 50 µL of the predetermined optimal virus dilution to all wells except the blank (buffer

only) wells.[2]

Gently tap the plate to mix and incubate at room temperature for 45 minutes.[2]

Initiate the enzymatic reaction by adding 50 µL of 300 µM MUNANA working solution to all

wells.[2]

Incubate the plate at 37°C for 1 hour.[2]

Terminate the reaction by adding 100 µL of the stop solution to each well.[2]

Read the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an

emission wavelength of 460 nm.[2]

Data Analysis and Presentation
Subtract the average background fluorescence (from wells with no virus) from all other

readings.

Calculate the percentage of neuraminidase inhibition for each inhibitor concentration using

the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of virus

control well) * 100 ]

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.[6]

Sample Data Table
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Inhibitor Concentration
(nM)

Mean Fluorescence (RFU) % Inhibition

0 (Virus Control) 25,000 0

0.1 22,500 10

1 18,750 25

10 12,500 50

100 6,250 75

1000 2,500 90

Blank 500 -

Signaling Pathway Diagram
The interaction between neuraminidase, its substrate, and an inhibitor can be represented as

follows:
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Caption: Interaction of neuraminidase, substrate, and inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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